[4-(1H-benzotriazol-1-yl)-3-nitrophenyl](4-nitrophenyl)methanone
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Overview
Description
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-NITROPHENYLMETHANONE: is a complex organic compound that features a benzotriazole moiety and two nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-NITROPHENYLMETHANONE typically involves the benzoylation of substituted phenols under controlled conditions. A common method includes the use of anhydrous aluminum chloride as a catalyst to facilitate the reaction. The process often requires low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale benzoylation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted benzotriazole derivatives and functionalized nitrophenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine: In biological research, derivatives of this compound have been investigated for their potential antimicrobial and anticancer properties. The presence of nitrophenyl groups and benzotriazole moiety contributes to its biological activity.
Industry: In the industrial sector, the compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-NITROPHENYLMETHANONE exerts its effects is largely dependent on its interaction with molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the benzotriazole moiety can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
- 1-(4-Nitrobenzoyl)-1H-benzotriazole
- 1H-1,2,3-benzotriazol-1-yl(4-iodophenyl)methanone
Comparison: The dual nitrophenyl groups provide additional sites for chemical modification, making it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C19H11N5O5 |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
[4-(benzotriazol-1-yl)-3-nitrophenyl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H11N5O5/c25-19(12-5-8-14(9-6-12)23(26)27)13-7-10-17(18(11-13)24(28)29)22-16-4-2-1-3-15(16)20-21-22/h1-11H |
InChI Key |
KUBTWKYCQNAAPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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